molecular formula C14H18N2O3 B4986040 N-(2,6-dimethylphenyl)-N'-[2-(ethenyloxy)ethyl]ethanediamide

N-(2,6-dimethylphenyl)-N'-[2-(ethenyloxy)ethyl]ethanediamide

Cat. No.: B4986040
M. Wt: 262.30 g/mol
InChI Key: XLMNUINWSRLZCK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N’-[2-(ethenyloxy)ethyl]ethanediamide is an organic compound that belongs to the class of amides This compound features a phenyl ring substituted with two methyl groups and an ethanediamide backbone with an ethenyloxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N’-[2-(ethenyloxy)ethyl]ethanediamide typically involves the following steps:

    Starting Materials: 2,6-dimethylaniline, 2-(ethenyloxy)ethylamine, and ethyl chloroformate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require catalysts or specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques (e.g., chromatography, crystallization) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N’-[2-(ethenyloxy)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N’-[2-(ethenyloxy)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-N’-[2-(ethoxy)ethyl]ethanediamide: Similar structure but with an ethoxy group instead of an ethenyloxy group.

    N-(2,6-dimethylphenyl)-N’-[2-(methoxy)ethyl]ethanediamide: Similar structure but with a methoxy group instead of an ethenyloxy group.

Uniqueness

N-(2,6-dimethylphenyl)-N’-[2-(ethenyloxy)ethyl]ethanediamide is unique due to the presence of the ethenyloxy group, which can impart distinct chemical and physical properties

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-19-9-8-15-13(17)14(18)16-12-10(2)6-5-7-11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMNUINWSRLZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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